molecular formula C20H25N3O2 B6013207 1-(1-methyl-3-phenylpropyl)-4-(4-nitrophenyl)piperazine

1-(1-methyl-3-phenylpropyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B6013207
M. Wt: 339.4 g/mol
InChI Key: RMHHGPJNRRDBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPPP is a piperazine derivative that has been studied for its potential therapeutic effects in various fields, including neuroscience and oncology. The compound has been shown to have a unique mechanism of action that may make it useful in treating certain diseases. However, further research is needed to fully understand its properties and potential applications.

Mechanism of Action

MPPP has a unique mechanism of action that involves binding to dopamine receptors and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels in the brain, which may be beneficial in treating Parkinson's disease and other neurological disorders. Additionally, MPPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MPPP has been shown to have a variety of biochemical and physiological effects. In the brain, the compound increases dopamine levels, which may improve motor function and reduce symptoms of Parkinson's disease. Additionally, MPPP has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which may slow the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

MPPP has several advantages for lab experiments, including its unique mechanism of action and potential therapeutic applications. However, the compound is also highly reactive and may be difficult to work with in certain experimental conditions. Additionally, further research is needed to fully understand the properties and potential applications of MPPP.

Future Directions

There are several potential future directions for research on MPPP. In the field of neuroscience, the compound may be useful in the development of new treatments for Parkinson's disease and other neurological disorders. In oncology, MPPP may be useful in the development of new cancer therapies. Additionally, further research is needed to fully understand the properties and potential applications of MPPP, including its toxicity and potential side effects.
In conclusion, MPPP is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has a unique mechanism of action that may make it useful in treating certain diseases, including Parkinson's disease and cancer. However, further research is needed to fully understand its properties and potential applications.

Synthesis Methods

MPPP can be synthesized through a multistep process involving the reaction of 1-phenyl-1-propanone with nitrobenzene, followed by reduction and cyclization. The resulting compound is then purified through recrystallization and chromatography.

Scientific Research Applications

MPPP has been the subject of numerous scientific studies due to its potential therapeutic applications. In the field of neuroscience, the compound has been shown to have an affinity for dopamine receptors and may be useful in treating Parkinson's disease and other neurological disorders. In oncology, MPPP has been studied for its potential to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-(4-phenylbutan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-17(7-8-18-5-3-2-4-6-18)21-13-15-22(16-14-21)19-9-11-20(12-10-19)23(24)25/h2-6,9-12,17H,7-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHHGPJNRRDBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.